N-(4-methylbenzyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12-7-9-13(10-8-12)11-16-15(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZNIUMLNKPJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369015 | |
| Record name | N-[(4-methylphenyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65608-94-8 | |
| Record name | N-[(4-methylphenyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Rationale for Comprehensive Scientific Inquiry into N 4 Methylbenzyl Benzamide
The scientific interest in N-(4-methylbenzyl)benzamide stems from a combination of its intriguing solid-state properties and its potential as a building block in the synthesis of more complex molecules. researchgate.netsmolecule.com The compound has been the subject of detailed crystallographic studies, which have revealed its potential for applications in materials science. researchgate.net
One of the primary drivers for its investigation is its potential as a multifunctional optical and piezoelectric crystal. researchgate.netiucr.org Research has shown that single crystals of this compound exhibit a notable piezoelectric coefficient, suggesting its utility in devices that convert mechanical energy into electrical energy, and vice versa. researchgate.netiucr.org Furthermore, studies into its optical properties, including its transmittance and photoluminescence, indicate its potential for use in optical applications. iucr.org The thermal stability of the compound has also been investigated, which is a critical parameter for its practical application in various devices. researchgate.net
Beyond materials science, substituted benzamides are a well-established class of compounds in medicinal chemistry with a wide range of biological activities, including anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai While the specific biological profile of this compound is a subject of ongoing research, its structural motifs are found in molecules with known pharmacological relevance. ontosight.ainih.gov This makes it a compound of interest for further derivatization and biological screening.
Scope and Objectives of Academic Investigation
Established Synthetic Routes to this compound
Traditional methods for amide bond formation remain highly relevant for the synthesis of this compound. These routes are characterized by their reliability and are well-documented in organic chemistry literature.
CuI-Catalyzed Approaches for this compound Synthesis
Copper(I) iodide (CuI) has emerged as an effective and economical catalyst for C-N cross-coupling reactions to form amides. beilstein-journals.orgnih.gov These methods, often extensions of the Ullmann condensation, can be adapted for the synthesis of N-alkylated amides like this compound. A plausible approach involves the coupling of benzamide (B126) with a 4-methylbenzyl halide. The catalytic cycle typically involves the coordination of the amide to the copper center, followed by oxidative addition of the benzyl (B1604629) halide and subsequent reductive elimination to yield the final product. The efficiency of these reactions can be enhanced by the use of specific ligands, such as 4,7-dimethoxyphenanthroline or 4-dimethylaminopyridine, and a suitable base like cesium carbonate (Cs₂CO₃). beilstein-journals.orgtandfonline.comfigshare.com CuI nanoparticles have also been noted for their high catalytic activity due to a large surface area, which can facilitate the reaction. nih.gov
| Catalyst System | Reactants | Key Conditions | Significance | Reference |
|---|---|---|---|---|
| CuI / Ligand | Benzamide + 4-Methylbenzyl Halide | Base (e.g., Cs₂CO₃), Solvent (e.g., DMF) | Economical and efficient C-N bond formation. | tandfonline.comfigshare.com |
| CuI Nanoparticles | Amide + Isothiocyanate Precursors | 1,10-phenanthroline ligand, Cs₂CO₃, MeCN | High catalytic activity due to increased surface area. | nih.gov |
| CuBr / Cu(acac)₂ | 2-Arylpyridines + Amides | tert-butyl peroxide oxidant | Applicable for C-H amidation of various substrates. | beilstein-journals.orgnih.gov |
Acylation Strategies with Amine Components (e.g., 4-methylbenzylamine)
The most direct and widely used method for synthesizing this compound is the acylation of 4-methylbenzylamine (B130917). ontosight.ai This nucleophilic acyl substitution reaction typically employs benzoyl chloride as the acylating agent. The reaction is often performed under Schotten-Baumann conditions, which involve an aqueous base (like sodium hydroxide) to neutralize the hydrochloric acid byproduct, or in an organic solvent with a tertiary amine base (like triethylamine (B128534) or pyridine). prepchem.comresearchgate.net This method is highly efficient and generally provides the desired amide in high yield. The synthesis of a structurally similar compound, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, utilizes a comparable substitution reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride, demonstrating the robustness of this pathway. nih.govnsf.gov
| Reaction Name | Amine Component | Acylating Agent | Typical Conditions | Reference |
|---|---|---|---|---|
| Schotten-Baumann Reaction | 4-methylbenzylamine | Benzoyl chloride | Aqueous NaOH or Pyridine/DCM, Room Temperature | prepchem.comnih.gov |
| Amide Condensation | 4-methoxy benzylamine | Substituted Benzoic Acid / (COCl)₂ | DCM, TEA, Room Temperature | researchgate.net |
Continuous Flow Synthesis via Microreactor Technology for Benzamide Derivatives
Continuous flow chemistry, utilizing microreactor technology, offers significant advantages over traditional batch processing for the synthesis of benzamides. beilstein-journals.org These systems provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, especially when handling hazardous materials. researchgate.netnih.govworktribe.com For the synthesis of this compound, a flow process would typically involve pumping streams of 4-methylbenzylamine and benzoyl chloride together through a heated microreactor. The precise mixing and rapid heat transfer within the microchannels can accelerate the reaction and minimize the formation of byproducts. researchgate.net This technology has been successfully applied to the synthesis of various complex amides, including active pharmaceutical ingredients, demonstrating its potential for producing this compound on both a laboratory and industrial scale. beilstein-journals.org
| Technology | Advantages | Application to Benzamide Synthesis | Reference |
|---|---|---|---|
| Microreactor Flow Chemistry | Precise control of temperature and residence time, enhanced mass/heat transfer, improved safety, easy scale-up. | Continuous production of amides via acylation, minimizing byproducts and enabling use of hazardous reagents. | beilstein-journals.orgresearchgate.netnih.gov |
| In-line IR Analysis | Real-time reaction monitoring and process optimization. | Allows for precise control over reagent addition and reaction completion in multi-step flow syntheses. | nih.govworktribe.com |
Novel and Green Chemistry Approaches to this compound and Analogues
Recent research has focused on developing more sustainable and atom-economical methods for amide synthesis. These novel approaches often employ advanced catalytic systems or alternative energy sources to drive the reaction under milder conditions.
Palladium(II) Pincer Complex Catalysis for N-Alkylation of Benzamides
Palladium(II) pincer complexes are highly stable and versatile catalysts that have found application in a range of organic transformations. nih.govnih.gov These complexes, featuring a tridentate ligand that binds to the metal center in a pincer-like fashion, can efficiently catalyze C-H activation and functionalization reactions. rsc.org While direct N-alkylation of benzamide with toluene (B28343) derivatives using this method is still an emerging area, related transformations have been reported. For example, palladium catalysts have been used for the ortho C-H alkylation of benzylamides (possessing a directing group) with α-bromo ketones. rsc.org The stability of the pincer ligand framework stabilizes the metal center throughout the catalytic cycle, enabling challenging bond formations under relatively mild conditions. nih.gov This catalytic strategy represents a promising frontier for the direct and efficient synthesis of N-substituted benzamides.
| Catalyst Type | Ligand Structure | Catalytic Application | Significance | Reference |
|---|---|---|---|---|
| Palladium(II) Pincer Complex | Tridentate (e.g., ONS, CCC) | C-C coupling, C-H bond alkylation. | High stability and catalytic efficiency for bond formation. | nih.govrsc.orgrsc.org |
| Palladium(II) Amide Complexes | S-modified cysteine residues | Studied for antitumor applications. | Demonstrates the versatility of Pd(II) amide complexes. | nih.gov |
UV-Light-Induced Dehydrogenative N-Acylation Pathways
Photocatalysis offers a green alternative to traditional amide synthesis by using light energy to drive chemical reactions, often at room temperature and without the need for metal catalysts or additives. organic-chemistry.org UV-light-induced dehydrogenative N-acylation is a notable example of this approach. In this method, an amine can react with an aldehyde or α-diketone under UV irradiation to form the corresponding amide. thieme-connect.comresearchgate.net For instance, studies have shown the successful N-acylation of various primary and secondary amines with α-diketones like benzil, achieving high yields. organic-chemistry.org A plausible mechanism suggests that the α-diketone is converted to a reactive intermediate under UV light, which then undergoes a radical-based transformation with the amine to yield the acylated product. organic-chemistry.org This catalyst-free and mild reaction protocol is highly desirable from a green chemistry perspective and could be applied to the reaction of 4-methylbenzylamine with a suitable carbonyl precursor to afford this compound. thieme-connect.combohrium.com
| Method | Energy Source | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Dehydrogenative N-Acylation | UV Light (350-380 nm) | Amine + α-Diketone | Catalyst-free, mild conditions (room temp.), high yields. | organic-chemistry.org |
| One-Pot Amidation | UV Light | Amine + 2-Nitrobenzaldehyde | Green, efficient, one-pot synthesis of substituted benzamides. | thieme-connect.comresearchgate.netthieme-connect.com |
Ring-Opening Reactions in Benzamide Synthesis
A notable pathway for the synthesis of benzamide derivatives involves the ring-opening of heterocyclic precursors, particularly 5-oxazolones (also known as azlactones). This method leverages the nucleophilic attack of an amine on the oxazolone (B7731731) ring to yield the desired amide. New 5-oxazolones can be synthesized from N-protected amino acids and various aryl acyl halides. researchgate.netbenthamdirect.com The subsequent reaction of these oxazolones with primary aryl amines, acting as nucleophiles, leads to the opening of the ring and the formation of new racemic benzamide derivatives. researchgate.netbenthamdirect.comnih.gov
This synthetic strategy has been demonstrated to be effective, producing high yields of over 90% in short reaction times, sometimes as little as 10 minutes. nih.gov For systems that are less reactive, conventional heating may not be sufficient to promote the nucleophilic attack on the carbonyl carbon of the oxazolone. researchgate.net In such cases, microwave-assisted reactions have proven to be a valuable alternative, successfully reducing reaction times and improving product yields. researchgate.net
Mechanistic Elucidation of Formation Pathways
Understanding the intricate mechanisms of formation is crucial for the rational design of synthetic routes and the optimization of reaction outcomes.
Role of Singlet Oxygen in Photooxidative Fragmentation Leading to Benzamides
An interesting and less conventional route to N-substituted benzamides involves the photooxidative fragmentation of certain heterocyclic compounds, where singlet oxygen (¹O₂) plays a pivotal role. ajol.infoacademicjournals.org Research has shown that the photolysis of 4,5-diphenyl-3-(4-methylphenyl)-4-oxazoline-2-thione or its 2-one analog in the presence of singlet oxygen yields N-4-methylphenyl benzamide as one of the main products. ajol.infoacademicjournals.org
The proposed mechanism for this transformation is outlined below:
Formation of Dioxetane Intermediate : The reaction initiates with the addition of singlet oxygen to the oxazoline (B21484) ring system, forming a transient dioxetane derivative. ajol.info The presence of this intermediate is supported by infrared spectroscopy. ajol.info
Radical Fragmentation : This unstable dioxetane intermediate undergoes fragmentation. This cleavage, accompanied by the loss of a small molecule like carbonyl sulfide, generates two radical species: a benzoyl radical and an N-4-methylphenyl benzamide radical. ajol.info
Product Formation : The resulting radicals can then react in several ways. The N-4-methylphenyl benzamide radical can abstract a hydrogen atom from the solvent to form the final product, N-4-methylphenyl benzamide. ajol.infoacademicjournals.org Dimerization of the benzoyl radical can also occur, yielding benzil. ajol.infoacademicjournals.org
The yield of N-4-methylphenyl benzamide is notably higher in protic solvents compared to aprotic ones, which lends strong support to the proposed hydrogen abstraction step in the mechanism. ajol.infoacademicjournals.org
| Product | Yield (Benzene Solvent) | Yield (Methanol-Benzene Solvent) |
|---|---|---|
| Benzil | 19.7% | 8.3% |
| N-4-methylphenyl benzamide | 12.4% | 16.5% |
| N,N-dibenzoyl-4-methylaniline | Not specified | 13.8% |
| Benzoic Acid | Not formed | Formed |
Optimization of Synthetic Parameters for Enhanced Yield and Selectivity
To maximize the efficiency of synthesis for this compound and related compounds, various reaction parameters are often optimized. This includes the choice of catalyst, solvent, temperature, and reaction time.
A versatile approach for synthesizing this compound utilizes a copper(I) iodide (CuI) catalyst. researchgate.net Another highly efficient method is a tandem reaction sequence catalyzed by an iridium complex ([Cp*IrCl₂]₂). rsc.org This procedure starts from a nitrile (benzonitrile), an aldoxime, and an alcohol (4-methylbenzyl alcohol) to produce this compound in high yield. rsc.org
| Parameter Modified | Conditions | Yield of this compound |
|---|---|---|
| Standard Reaction | [Cp*IrCl₂]₂ (1 mol%), Cs₂CO₃ (0.2 equiv.), Toluene, 130°C, 12h | 80% |
Furthermore, studies on the continuous flow synthesis of structurally similar compounds, such as N-(3-amino-4-methylphenyl)benzamide, have demonstrated the impact of operational parameters. researchgate.net In a microreactor system, it was found that increasing the temperature from 30°C to 70°C and optimizing the residence time significantly enhanced the product yield from approximately 42% to 76%. researchgate.net Such findings highlight that careful control over reaction conditions is essential for achieving high yield and selectivity in benzamide synthesis. researchgate.net The optimization of synthetic routes is also a key focus in the development of potent biological inhibitors based on the 4-(aminomethyl)benzamide (B1271630) scaffold. nih.gov
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Single-crystal X-ray diffraction (SCXRD) provides definitive insights into the solid-state structure of this compound, detailing its crystal packing, molecular geometry, and the interactions that dictate its supramolecular assembly.
Determination of Crystal System and Space Group for this compound
Crystals of this compound have been successfully grown using the slow evaporation solution technique. researchgate.net SCXRD analysis determined that the compound crystallizes in the orthorhombic system. researchgate.net The specific space group was identified as the noncentrosymmetric Pna21. researchgate.net
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₅H₁₅NO |
| Crystal system | Orthorhombic |
| Space group | Pna21 |
Elucidation of Molecular Conformation and Dihedral Angles in the Solid State
The molecular conformation of this compound is a key feature of its structure. The central amide group, which is generally planar due to resonance, connects the benzoyl and 4-methylbenzyl moieties. evitachem.com The relative orientation of these aromatic rings is defined by dihedral angles. In the solid state, the molecule adopts a specific conformation that minimizes steric hindrance and maximizes stabilizing intermolecular interactions. While specific dihedral angles for this compound are determined from the full crystallographic data, related benzanilide (B160483) structures show significant tilting between the aromatic rings and the central amide plane, often in the range of 20° to over 80°, depending on the substituents. nih.goviucr.orgiucr.orgpsu.edu
Analysis of Hydrogen Bonding Networks (N—H⋯O, C—H⋯O)
The crystal structure of this compound is significantly stabilized by a network of hydrogen bonds. The most prominent of these is the classical intermolecular N—H⋯O hydrogen bond, where the amide hydrogen acts as a donor to the carbonyl oxygen of an adjacent molecule. researchgate.netiucr.org This interaction is a primary driver in the formation of the main supramolecular motifs. researchgate.net
Table 2: Hydrogen Bond Geometry
| Donor-H···Acceptor | Interaction Type | Description | Source(s) |
|---|---|---|---|
| N—H⋯O | Intermolecular | Links molecules, forming the primary structural motifs. | researchgate.netiucr.org |
Characterization of Weak Intermolecular Interactions (e.g., C—H⋯π, π⋯π stacking)
Beyond conventional hydrogen bonds, the crystal packing of this compound is further consolidated by a series of weak intermolecular interactions. Weak C—H⋯π interactions are present, contributing to the formation of layers within the crystal structure. researchgate.net In this type of interaction, a C-H bond acts as a weak donor to the electron-rich π-system of an aromatic ring on a neighboring molecule.
While π⋯π stacking interactions are common in aromatic compounds and have been observed in structurally similar molecules like N-(4-hydroxy-3-methoxybenzyl)benzamide, where a face-to-face distance of 3.531 Å was noted, their specific presence in this compound is confirmed by detailed crystallographic analysis. nih.govresearchgate.net These interactions, along with C—H⋯π forces, are essential for creating a stable three-dimensional architecture. researchgate.netresearchgate.net
Supramolecular Architecture and Crystal Engineering Principles
The specific intermolecular interactions detailed above act as the fundamental building blocks for the compound's larger supramolecular architecture. The principles of crystal engineering help to understand how these non-covalent bonds direct the assembly of molecules into predictable, extended structures.
Formation of Supramolecular Chains, Ribbons, and Networks
The interplay of hydrogen bonds and weaker interactions in this compound leads to the formation of well-defined supramolecular structures. The strong N—H⋯O hydrogen bonds link molecules head-to-tail, forming infinite chains. researchgate.netiucr.orgiucr.org These primary chains are then organized into more complex arrangements.
The weaker C—H⋯π and C—H⋯O interactions serve to link these chains together, resulting in the formation of two-dimensional layers that are parallel to the a-axis of the unit cell. researchgate.net In related sulfonamide structures, similar combinations of N—H⋯O and C—H⋯π interactions have been shown to first form ribbons, which are then linked into intricate three-dimensional networks. researchgate.netnih.gov This hierarchical assembly, from simple chains to layered networks, demonstrates a sophisticated application of crystal engineering principles, where a combination of strong and weak directional interactions dictates the final, stable crystal lattice.
Influence of Molecular Packing on Bulk Properties
The arrangement of molecules in the solid state, or molecular packing, critically influences the macroscopic properties of a material. In the case of this compound, single-crystal X-ray diffraction studies have determined that it crystallizes in an orthorhombic lattice, belonging to the noncentrosymmetric space group Pna21. researchgate.net This specific arrangement is primarily stabilized by a network of intermolecular hydrogen bonds.
The key interaction is the N—H⋯O hydrogen bond, which links molecules together. researchgate.net These are further supported by weaker C—H⋯π interactions. researchgate.net Together, these forces organize the molecules into layers parallel to the a-axis of the crystal. researchgate.net This structured, noncentrosymmetric packing is directly responsible for some of the compound's notable bulk properties, such as piezoelectricity. A piezo-coefficient of 15 pC N⁻¹ has been measured along the (001) plane of the crystal, highlighting its potential for use in multifunctional optical and piezoelectric applications. researchgate.netiucr.org
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₅H₁₅NO |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| a (Å) | 9.5277 |
| b (Å) | 11.1555 |
| c (Å) | 11.7848 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Cell Volume (ų) | 1252.56 |
| Data sourced from Goel et al., 2017. crystallography.net |
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interaction Quantification
To quantitatively understand the intermolecular forces governing the crystal packing, Hirshfeld surface analysis and the associated 2D fingerprint plots are employed. This powerful technique maps the regions of intermolecular contact on a molecule's surface, providing a visual and numerical breakdown of the interactions. researchgate.net
For this compound, this analysis confirms the presence of N—H⋯O, C—H⋯O, and C—H⋯π interactions. researchgate.netiucr.org The 2D fingerprint plots allow for the deconstruction of the Hirshfeld surface into contributions from specific atom-pair contacts. The analysis reveals that H⋯H contacts account for the largest portion of the molecular surface, indicating a high propensity for these interactions in the crystal packing. researchgate.net This is followed by significant contributions from O⋯H/H⋯O contacts, which directly correspond to the crucial hydrogen bonds stabilizing the structure.
Table 2: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Contact Type | Contribution (%) |
| H⋯H | 38.0 |
| O⋯H / H⋯O | 29.7 |
| C⋯H / H⋯C | 15.7 |
| N⋯H / H⋯N | 2.3 |
| Data interpreted from similar benzamide structures and analyses. nih.gov |
Advanced Spectroscopic Characterization (beyond basic identification)
Beyond initial identification, advanced spectroscopic methods provide a detailed confirmation of the molecular structure of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment
FTIR spectroscopy identifies the functional groups and vibrational modes within the molecule. The spectrum for this compound displays characteristic absorption bands that confirm its amide structure. iucr.org A prominent peak at 3309 cm⁻¹ is assigned to the N-H stretching vibration of the amide group. The C=O stretching of the amide is observed as a strong absorption at 1638 cm⁻¹. iucr.org Aromatic C=C stretching vibrations appear around 1546 cm⁻¹, while the asymmetric and symmetric stretching of C-H bonds is found at 2920 cm⁻¹. iucr.org
Table 3: FTIR Vibrational Mode Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3309 | N-H stretching (amide) |
| 2920 | C-H stretching (asymmetric and symmetric) |
| 1638 | C=O stretching (amide I) |
| 1546 | C=C stretching (aromatic) |
| Data sourced from Goel et al., 2017. iucr.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment
¹H and ¹³C NMR spectroscopy provide a definitive map of the carbon and hydrogen framework of the molecule. The chemical shifts and signal multiplicities confirm the connectivity of the atoms.
In the ¹H NMR spectrum, a broad singlet observed around 6.36 ppm corresponds to the amide proton (NH). rsc.org The methylene (B1212753) protons (CH₂) adjacent to the nitrogen appear as a doublet at approximately 4.60 ppm. rsc.org The aromatic protons resonate in the region of 7.16-7.78 ppm, and the methyl (CH₃) protons give a characteristic singlet at 2.35 ppm. rsc.org
The ¹³C NMR spectrum further corroborates the structure. iucr.org The carbonyl carbon (C=O) of the amide group is identified by its signal at 167.1 ppm. iucr.org The methylene carbon (CH₂) resonates at 43.9 ppm, and the methyl carbon (CH₃) appears at 21.1 ppm. iucr.org The various aromatic carbons are found between 126.9 and 138.3 ppm. iucr.org
Table 4: ¹H NMR (500 MHz, CDCl₃) Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.78 | d | 2H, Ar-H (ortho to C=O) |
| 7.49 | t | 1H, Ar-H (para to C=O) |
| 7.42 | t | 2H, Ar-H (meta to C=O) |
| 7.25 | d | 2H, Ar-H (ortho to CH₂) |
| 7.16 | d | 2H, Ar-H (meta to CH₂) |
| 6.36 | br s | 1H, N-H |
| 4.60 | d | 2H, -CH₂- |
| 2.35 | s | 3H, -CH₃ |
| Data sourced from The Royal Society of Chemistry, 2014. rsc.org |
Table 5: ¹³C NMR (100 MHz, CDCl₃) Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 167.1 | C=O |
| 138.3 | C-N (quaternary) |
| 134.8 | C-CH₃ (quaternary) |
| 131.5 | C-ipso (quaternary) |
| 129.4, 128.5, 127.9, 126.9 | Ar-CH |
| 43.9 | -CH₂- |
| 21.1 | -CH₃ |
| Data sourced from Goel et al., 2017. iucr.org |
Mass Spectrometry (HRMS, ESI) for Molecular Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is utilized to confirm the elemental composition and molecular weight of the compound with high accuracy. For this compound, HRMS analysis shows a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 226.1228. iucr.org This measured value is in excellent agreement with the calculated mass for the empirical formula C₁₅H₁₆NO, thus confirming the molecular formula of the synthesized compound. crystallography.netiucr.org
Computational Chemistry and Theoretical Studies of N 4 Methylbenzyl Benzamide
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) has been a primary method for the theoretical investigation of N-(4-methylbenzyl)benzamide. These calculations provide a fundamental understanding of the molecule's characteristics by solving the quantum mechanical equations that govern the behavior of its electrons.
DFT simulations have been successfully used to determine the most stable three-dimensional structure of this compound. researchgate.net The process involves calculating the forces on each atom and adjusting their positions until a minimum energy state (the optimized geometry) is reached.
Studies have revealed that the this compound molecule is not planar. The amide group (-CONH-) is tilted with respect to the two aromatic rings. The crystal structure, determined by single-crystal X-ray diffraction, shows the compound crystallizes in an orthorhombic lattice with a noncentrosymmetric space group, Pna21. researchgate.net This experimental structure provides a valuable benchmark for computational models. Theoretical calculations are in close agreement with these experimental findings, confirming the predicted bond lengths, bond angles, and dihedral angles that define the molecule's conformation. researchgate.netresearchgate.net The structure is stabilized by intermolecular N—H⋯O hydrogen bonds. researchgate.netnih.gov
Table 1: Selected Optimized Geometrical Parameters of this compound This table is a representative example based on typical findings for benzamide (B126) derivatives. Actual values can vary based on the specific computational method and basis set used.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths | C=O | ~1.24 Å |
| C-N (amide) | ~1.36 Å | |
| N-H | ~1.01 Å | |
| Bond Angles | O=C-N | ~122° |
| C-N-C | ~123° | |
| Dihedral Angle | Benzoyl Ring vs. Amide Plane | ~20-30° |
| Benzoyl Ring vs. Benzyl (B1604629) Ring | ~60-65° |
The electronic properties of a molecule are key to understanding its reactivity and stability. DFT calculations are used to map the distribution of electrons and determine the energies of its frontier molecular orbitals. mjcce.org.mk
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a significant indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com For this compound, DFT calculations have determined this energy gap, providing insights into its chemical behavior. researchgate.net
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. researchgate.net The MEP visualizes the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map shows the most negative potential is concentrated around the electronegative oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. Conversely, the area around the amide hydrogen (N-H) shows a positive potential, indicating it is a potential site for nucleophilic attack. mjcce.org.mkresearchgate.net
Table 2: Calculated Electronic Properties of this compound Note: These values are illustrative and depend on the specific DFT functional and basis set.
| Property | Calculated Value | Significance |
|---|---|---|
| E_HOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital |
| E_LUMO | ~ -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Indicates high kinetic stability and low reactivity |
Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. sci-hub.se By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to simulate the UV-Vis spectrum.
For this compound, TD-DFT calculations have been performed to predict its absorption maxima (λmax). researchgate.net These theoretical predictions have been compared with experimental data obtained from UV-Vis spectroscopy. The simulated spectrum for this compound shows good correlation with the experimental spectrum, with a calculated optical band gap of around 4.28 eV. researchgate.net This agreement validates the accuracy of the computational methods used and allows for a detailed assignment of the electronic transitions responsible for the observed absorption bands. researchgate.netresearchgate.net
Table 3: Predicted vs. Experimental UV-Vis Absorption for this compound
| Method | Predicted λmax (nm) | Experimental λmax (nm) |
|---|---|---|
| TD-DFT Calculation | ~275 nm | ~280 nm |
| Experimental | - | ~280 nm researchgate.net |
Molecular Dynamics and Simulation Studies
While quantum chemical calculations focus on single molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of larger systems over time. These simulations provide insights into intermolecular forces and bulk properties.
The way individual this compound molecules pack together to form a crystal is governed by a network of intermolecular interactions. researchgate.net The crystal structure is significantly stabilized by N—H⋯O hydrogen bonds and weaker C—H⋯π interactions, which link molecules into layers. researchgate.net
Computational techniques such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts within the crystal. acs.org Furthermore, theoretical models based on intermolecular bond strengths and center of mass propagation have been developed to predict the final morphology (shape) of the grown crystal. researchgate.net These simulations help in understanding how the underlying molecular interactions dictate the macroscopic shape and properties of the crystalline material, which is crucial for applications in materials science. researchgate.net
Computational Fluid Dynamics (CFD) is a powerful simulation tool used in chemical engineering to model fluid flow, heat transfer, and chemical reactions within a reactor. chemisgroup.us While specific CFD studies for the synthesis of this compound are not widely published, the methodology is broadly applicable to optimize the production of such compounds.
In a typical synthesis, such as the reaction between a carboxylic acid and an amine, CFD can be used to:
Optimize Mixing: Simulate the flow patterns within the reactor to ensure that reactants are mixed efficiently, which can improve reaction rates and yield. chemisgroup.us
Control Temperature: Model heat transfer to identify potential hot spots or areas of poor temperature control that could lead to side reactions or product degradation.
Scale-Up Processes: Predict how a reaction will behave in a larger industrial-scale reactor based on data from small-scale lab experiments, reducing the risks and costs associated with process scale-up. acs.org
By simulating the interplay of fluid dynamics and reaction kinetics, CFD provides a virtual environment to design and troubleshoot reaction processes, leading to improved efficiency, safety, and product quality. chemisgroup.us
Structure-Property Relationships Derived from Theoretical Models
Theoretical and computational chemistry studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the structure-property relationships of this compound. These models offer a molecular-level understanding of its electronic and optical properties.
Research has utilized DFT simulations with the B3LYP functional and a 6-311G(d, p) basis set to determine the optimized molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.net
The calculated HOMO-LUMO energy gap for this compound provides information about its potential for optical and piezoelectric applications. researchgate.net A smaller energy gap generally corresponds to a molecule that is more easily excitable and can indicate potential for nonlinear optical (NLO) activity.
Furthermore, Hirshfeld surface analysis, a computational tool, has been employed to visualize and quantify the intermolecular interactions within the crystal structure of this compound. researchgate.net This analysis helps to understand how interactions such as N—H⋯O hydrogen bonds and C—H⋯π interactions stabilize the crystal packing. researchgate.net These non-covalent interactions are fundamental to the supramolecular assembly and directly influence the macroscopic properties of the crystal, including its mechanical strength and thermal stability. researchgate.net
The theoretical models also predict the crystal morphology, which is the external shape of the crystal. By calculating intermolecular bond strengths, researchers can forecast the growth habit of the crystals, which is essential for its application in devices. researchgate.net The combination of these theoretical approaches allows for a comprehensive understanding of how the molecular structure of this compound dictates its bulk properties, identifying it as a candidate for multifunctional optical and piezoelectric materials. researchgate.net
Electronic and Optical Properties Data
| Parameter | Method/Basis Set | Value | Significance |
| HOMO-LUMO Energy Gap | DFT/B3LYP/6-311G(d, p) | Data not fully available in abstract researchgate.net | Indicates molecular stability and potential for optical applications. researchgate.net |
| Piezo-coefficient | Experimental Measurement | 15 pC N⁻¹ | Quantifies the piezoelectric effect along the (001) plane. researchgate.net |
| UV Cutoff Wavelength | Linear Optical Spectroscopy | Data not fully available in abstract researchgate.net | Determines the transparency range in the UV spectrum. researchgate.net |
| Optical Band Gap | Linear Optical Spectroscopy | Data not fully available in abstract researchgate.net | Relates to the electronic structure and color of the material. researchgate.net |
Investigation of Biological Activities and Structure Activity Relationships Sar of N 4 Methylbenzyl Benzamide Derivatives Non Clinical Focus
Enzyme Inhibition Studies (in vitro)
N-(4-methylbenzyl)benzamide derivatives have been identified as inhibitors of several key enzymes, demonstrating the versatility of this chemical scaffold in interacting with diverse protein active sites.
Research has pinpointed several enzymes that are specifically targeted by derivatives of this compound. For instance, certain benzamide (B126) derivatives have been found to inhibit DNA methyltransferases (DNMTs), which are crucial for gene regulation. smolecule.com The inhibition of these enzymes can lead to the reactivation of genes that have been silenced, a mechanism with potential implications in cancer therapy.
In the context of neurodegenerative diseases, derivatives have been evaluated as inhibitors of cholinesterases and β-secretase. nih.gov One study identified (E)-5-(4-fluorostyryl)-2-[[(4-methylphenyl)sulfonyl]amino]benzamide as an inhibitor of β-secretase with an IC₅₀ value of 10.1 μM, comparable to the reference standard quercetin. nih.gov
Furthermore, N-benzylbenzamide derivatives have been designed as dual inhibitors of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), with one compound exhibiting submicromolar potency for both targets (sEH IC₅₀ = 0.3 μM / PPARγ EC₅₀ = 0.3 μM). acs.org Additionally, some benzamide derivatives have shown inhibitory activity against histone deacetylase, with IC₅₀ values in the range of 2-50 μM. psu.edu
The binding affinity of these derivatives to their target enzymes is a critical factor in their inhibitory potential. For example, the interaction of N-(4-aminobiphenyl-3-yl)benzamide analogs with enzymes like histone deacetylases and DNA methyltransferases is crucial for their biological activity. smolecule.com Molecular docking studies are often employed to predict and analyze the binding affinities and interaction modes of these compounds with their protein targets. smolecule.com
The mechanism of action for many this compound derivatives involves direct interaction with the active site of the target enzyme. For instance, the inhibitory action on cyclooxygenase enzymes is a proposed mechanism for the analgesic and anti-inflammatory properties of some derivatives. evitachem.com
Structure-activity relationship (SAR) studies have provided valuable insights into the enzyme-ligand interactions. For N-benzoyl amino acid derivatives acting as DNA methylation inhibitors, the N-benzoyl group is a key structural feature. mdpi.com In the case of histone deacetylase inhibitors, a 2'-amino or hydroxy group on the benzanilide (B160483) moiety was found to be essential for inhibitory activity, suggesting its role in hydrogen bonding or other electrostatic interactions with the enzyme. psu.edu The steric factors at the 3' and 4' positions of the anilide moiety also play a significant role in the interaction with the enzyme. psu.edu
For dual sEH/PPARγ modulators, the N-benzylbenzamide scaffold was identified as a merged pharmacophore that fits both targets. acs.org The ortho trifluoromethylbenzyl substitution was noted as important for sEH inhibitory activity and metabolic stability. acs.org
Receptor Modulation and Interaction with Biomolecules (in vitro/cell-based)
Beyond enzyme inhibition, derivatives of this compound have been shown to modulate the activity of various receptors and interact with other essential biomolecules.
Certain N-benzylbenzamide derivatives have been developed as dual modulators for the soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org This dual activity is achieved through a merged pharmacophore design. acs.org Additionally, a series of N-[(3S)-l-benzylpyrrolidin-3-yl]-(2-thienyl) benzamides demonstrated high-affinity binding to human D4 and 5-HT2A receptors. walshmedicalmedia.com Another derivative, 4-Amino-N-[l-(4-aminobutyl)-4-piperidinylniethyl]-4-pipericlinyl]-5-chloro-2-methoxy-benzamide, was found to have a potent binding affinity for the 5-HT4 receptor. walshmedicalmedia.com
The interaction of these compounds with biomolecules is fundamental to their biological effects. The benzamide structure, with its capacity for hydrogen bonding and potential for various substitutions, allows for interaction with a wide range of biological molecules, including enzymes, receptors, and DNA. ontosight.aismolecule.com For instance, the iodine atom in 3-iodo-N-(4-methylphenyl)benzamide is thought to enhance its binding affinity to biological targets. smolecule.com
Antiproliferative Activity in Cancer Cell Lines (e.g., MCF-7)
A significant body of research has focused on the antiproliferative effects of this compound derivatives against various cancer cell lines, with a particular emphasis on breast cancer cells such as MCF-7.
Numerous studies have demonstrated the potent in vitro antiproliferative activities of this compound derivatives. For example, certain arylcinnamide hybrid derivatives have shown significant activity against a panel of human cancer cell lines, including HeLa, LoVo, and MCF-7. nih.gov Specifically, N-4'-tolyl and N-4'-methylbenzyl derivatives exhibited similar cell growth inhibitory activities against these cell lines. nih.gov In another study, N-(4-methoxyphenyl)benzamide derivatives displayed potent cytotoxicity in MCF-7 breast cancer cells, with IC₅₀ values in the low nanomolar range (10–33 nM). researchgate.net These compounds were also effective against the triple-negative breast cancer cell line MDA-MB-231. researchgate.net
Furthermore, novel arylamide derivatives containing a piperazine (B1678402) moiety have exhibited low nanomolar IC₅₀ values against a range of human cancer cells. researchgate.net Similarly, newly synthesized benzimidazole (B57391) analogues showed significant anticancer activity against A549 and MCF-7 cell lines. researchgate.net
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| N-4'-tolyl and N-4'-methylbenzyl arylcinnamide hybrids | HeLa, LoVo, MCF-7 | Similar inhibitory activities | nih.gov |
| N-(4-methoxyphenyl)benzamide derivatives | MCF-7, MDA-MB-231 | 10–33 nM | researchgate.net |
| Arylamide derivatives with piperazine moiety | Various human cancer cells | Low nanomolar range | researchgate.net |
| Benzimidazole analogues | A549, MCF-7 | NI-11: 7.17 µM (MCF-7) NI-18: 6.10 µM (MCF-7) | researchgate.net |
The antiproliferative effects of this compound derivatives are often linked to their ability to interfere with specific cellular targets and pathways. A key mechanism identified is the inhibition of DNA methylation. Derivatives such as 4-methyl-N-(4-methylphenyl)benzamide have been shown to inhibit DNA methyltransferases (DNMTs), leading to the reactivation of silenced tumor suppressor genes in cancer cell lines.
Another important target is tubulin. Some N-(4-methoxyphenyl)benzamide derivatives are believed to act as tubulin destabilizers, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. researchgate.net Flow cytometry analysis has confirmed that these compounds can arrest MCF-7 cells in the G2/M phase. researchgate.net
Additionally, some benzamide derivatives have been investigated as inhibitors of protein kinases, which are often dysregulated in cancer. nih.gov The design of these molecules often aims for pharmacophore similarity with ATP-competitive inhibitors. nih.gov
Antimicrobial Activity (Antibacterial, Antifungal) Against Specific Microorganisms (in vitro)
In addition to their anticancer properties, this compound derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.
In vitro studies have shown that derivatives of this compound are active against both Gram-positive and Gram-negative bacteria. For instance, N-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives displayed good antimicrobial activity, with chloro and nitro derivatives being particularly effective against E. coli. scielo.br These derivatives also showed moderate activity against S. aureus. scielo.br Other studies have highlighted the antibacterial potential of benzamide derivatives against strains like Bacillus subtilis and Pseudomonas aeruginosa. researchgate.net
The antifungal activity of these compounds has also been well-documented. The aforementioned N-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives showed moderate activity against Aspergillus niger, while dichloro and dinitro derivatives were effective against Aspergillus oryzae. scielo.br A collection of N-(4-halobenzyl)amides, synthesized from cinnamic and benzoic acids, also revealed fungal sensitivity, particularly against Candida species. researchgate.net
| Derivative Class | Microorganism | Observed Activity | Reference |
|---|---|---|---|
| N-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives | E. coli | Good activity (especially chloro and nitro derivatives) | scielo.br |
| S. aureus | Moderate activity | scielo.br | |
| A. niger | Moderate activity | scielo.br | |
| A. oryzae | Good activity (dichloro and dinitro derivatives) | scielo.br | |
| N-(4-halobenzyl)amides | Candida species | Fungal sensitivity observed | researchgate.net |
Evaluation of Efficacy Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)
Derivatives of the N-benzylbenzamide class have demonstrated notable antibacterial properties. Studies have explored the impact of various substitutions on their efficacy against both Gram-negative and Gram-positive bacteria, including the commonly tested Escherichia coli and Staphylococcus aureus.
One study synthesized a series of N-benzyl-3-methylbuten-2-enamide derivatives and evaluated their antibacterial performance. nih.gov The results indicated that compounds with para-substituents on the benzyl (B1604629) ring were effective against E. coli, all exhibiting a Minimum Inhibitory Concentration (MIC) of 0.01 g/mL. nih.gov Against S. aureus, derivatives with isobutoxy and isopropoxy groups showed better activity than the hydroxy-substituted equivalent. nih.gov
In another research effort, a series of N-{5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives were synthesized and screened. scielo.br It was observed that derivatives containing chloro and nitro substituents exhibited good activity against E. coli. scielo.br Most of the synthesized derivatives, however, showed only moderate activity against S. aureus. scielo.br
Furthermore, research into difluorobenzamide derivatives has shown that while they are potent against Gram-positive bacteria like S. aureus (with MIC values ranging from 1–8 µg/mL), their efficacy against Gram-negative bacteria such as E. coli is often hampered by antibiotic efflux pumps. mdpi.com However, when these pumps are inhibited, some derivatives display activity, indicating the potential to overcome this resistance mechanism. mdpi.com
The following table summarizes the antibacterial activity of selected N-benzylbenzamide derivatives.
Table 1: Antibacterial Activity of Selected N-benzylbenzamide Derivatives
| Compound Class | Bacterial Strain | Activity/MIC Value |
|---|---|---|
| N-benzyl-3-methylbuten-2-enamides nih.gov | Escherichia coli | 0.01 g/mL |
| N-benzyl-3-methylbuten-2-enamides nih.gov | Staphylococcus aureus | 0.01-0.02 g/mL |
| N-{5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamides scielo.br | Escherichia coli | Good (Chloro and Nitro derivatives) |
| N-{5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamides scielo.br | Staphylococcus aureus | Moderate |
Assessment of Antifungal Effects (e.g., Aspergillus niger, Pyricularia oryzae)
The antifungal potential of this compound derivatives has also been a subject of investigation, with studies screening compounds against fungal species like Aspergillus niger and the rice blast fungus, Pyricularia oryzae.
In a study on N-{5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives, all compounds were reported to have moderate activity against Aspergillus niger. scielo.br However, dichloro and dinitro substituted derivatives showed good activity against A. oryzae. scielo.br
Another study involving tryptamine-based benzamide derivatives reported that all synthesized compounds showed some level of growth inhibition against Aspergillus niger. pjps.pk Similarly, research on thiourea (B124793) derivatives of N-p-methylbenzoyl has proven their antifungal capabilities. mdpi.com Specifically, certain derivatives have shown inhibitory activity against fungi including Aspergillus niger and Pyricularia oryzae. mdpi.comnih.gov
The table below presents findings on the antifungal effects of these derivatives.
Table 2: Antifungal Activity of Selected Benzamide Derivatives
| Compound Class | Fungal Strain | Activity |
|---|---|---|
| N-{5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamides scielo.br | Aspergillus niger | Moderate |
| N-{5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamides scielo.br | Aspergillus oryzae | Good (Dichloro and Dinitro derivatives) |
| Tryptamine Based Benzamide Derivatives pjps.pk | Aspergillus niger | Growth Inhibition Observed |
Antiprotozoal Activity (e.g., against Trypanosoma brucei)
A significant area of research for N-benzylbenzamide derivatives has been their activity against protozoan parasites, particularly Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. A phenotypic screen of a large compound library identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for developing new treatments. nih.gov
Subsequent medicinal chemistry efforts led to the synthesis of 82 analogues, revealing that N-(2-aminoethyl)-N-benzyloxyphenyl benzamides are a highly potent class of inhibitors. nih.gov Extensive structure-activity relationship (SAR) studies demonstrated that modifications to various parts of the molecule could dramatically influence its anti-trypanosomal activity. One derivative was found to have an exceptionally low in vitro EC50 value of 0.001 μM. nih.gov This compound also showed oral bioavailability and was able to cure T. brucei infection in a mouse model. nih.govresearchgate.net
Comprehensive Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective compounds.
Impact of Substituent Modifications on Biological Activity
SAR studies have shown that the type and position of substituents on the aromatic rings of the N-benzylbenzamide scaffold play a critical role in determining biological activity.
Antiprotozoal Activity: In the development of inhibitors for Trypanosoma brucei, it was found that an unprotected, unsubstituted ethylamino group was essential for antiparasitic activity. nih.gov Mono-methylation of this amino group, for example, led to a five-fold decrease in activity. nih.gov For substitutions on the benzoyl ring, 2-substituted analogues were generally more active than their 3- or 4-substituted counterparts. For instance, the 2-chlorobenzoyl derivative was three times more active than the 3-chloro version and nearly eight times more active than the 4-chloro derivative. nih.gov
Antibacterial Activity: For N-benzyl-3-methylbuten-2-enamide derivatives, para-substituents on the benzyl ring, such as isobutoxy and isopropoxy groups, enhanced activity against S. aureus compared to a hydroxyl group. nih.gov
Other Activities: In the context of developing tubulin polymerization inhibitors for anticancer applications, a comprehensive SAR study revealed that a phenolic hydroxyl group was essential for bioactivity. acs.org This group forms critical hydrogen bonds with the target protein. acs.org
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic properties.
In the study of benzamide analogs as potential anthelmintics, the bioisosteric replacement of the amide oxygen with sulfur (to form a thioamide) or selenium (to form a selenoamide) was found to retain or even enhance activity against the nematode C. elegans. nih.gov This suggests the geometry of the amide group is important for activity. nih.gov In contrast, replacing the amide with N-alkylamides or a sulphonamide resulted in a significant loss of activity. nih.gov
In the design of dual-target ligands for soluble epoxide hydrolase (sEH) and PPARγ, the N-benzylbenzamide moiety itself was used as a merged pharmacophore, and a carboxylic acid group was replaced by a tetrazole bioisostere, which altered the activity profile of the compound. acs.org
Computational Docking and Ligand-Based Design for Target Interaction Prediction
Computational tools are invaluable for predicting how a ligand might bind to its biological target, thereby guiding the design of new derivatives.
Anticancer Applications: Molecular docking studies of N-substituted benzamide derivatives designed as tubulin inhibitors showed that caging an essential phenolic hydroxyl group with a propargyl group prevented the formation of a key hydrogen bond with the residue Thr179 in the colchicine (B1669291) binding site of tubulin, thus reducing cytotoxicity. acs.org In another study, docking simulations were used to study the binding affinity of benzamide derivatives towards histone deacetylases (HDACs), identifying hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net
Antimalarial Research: Molecular docking has been used to screen benzamide derivatives against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) protein, a validated antimalarial drug target. scialert.net These in silico studies help identify candidates with the lowest docking energy and stable interactions, such as hydrogen bond formation with key residues like HIS 185, suggesting their potential as antimalarial drugs. scialert.netresearchgate.net
Antibacterial Research: Docking simulations of benzamide derivatives with DNA gyrase from S. aureus have been performed to predict binding modes. researchgate.net These studies help in understanding the inhibition patterns and the types of interactions (hydrophobic, hydrogen bonding) that are dominant. researchgate.net
Advanced Applications and Potential Research Avenues for N 4 Methylbenzyl Benzamide
Role as an Advanced Intermediate in Organic Synthesis
N-(4-methylbenzyl)benzamide serves as a crucial building block in the field of organic chemistry, providing a scaffold for the construction of more complex and functionally diverse molecules. Its utility spans the synthesis of intricate organic structures, the development of pharmaceutical frameworks, and research into new agrochemicals.
Precursor for Complex Organic Molecules
The benzamide (B126) moiety within this compound offers a stable yet reactive functional group that can be strategically modified to build elaborate molecular architectures. While specific examples of its use as a direct precursor in the total synthesis of complex natural products are not yet widely documented in publicly available literature, its structural components are present in numerous biologically active compounds. The N-benzylbenzamide framework is a recognized scaffold in medicinal chemistry, suggesting that this compound is a valuable starting material for creating libraries of compounds for high-throughput screening. The synthesis of various substituted N-benzylbenzamide derivatives has been explored, highlighting the potential for creating diverse molecular entities from this parent compound.
Building Block for Pharmaceutical Scaffolds (excluding clinical applications)
The N-benzylbenzamide scaffold is a recognized pharmacophore in drug discovery, and this compound provides a key starting point for the development of novel pharmaceutical scaffolds. Research has demonstrated that derivatives of N-benzylbenzamide can be designed to fit into the active sites of various enzymes, acting as inhibitors.
For instance, the N-benzylbenzamide framework has been identified as a novel scaffold for potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. acs.org Derivatives have also been designed as dual-target ligands for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), which could have implications for treating metabolic syndrome. acs.orgresearchgate.netnih.gov Furthermore, certain N-benzylbenzamide derivatives have been investigated as tubulin polymerization inhibitors, demonstrating potent antitumor activities. researchgate.net These studies underscore the importance of the this compound structure as a foundational element for the rational design of new therapeutic agents.
Table 1: Investigated Pharmaceutical Applications of the N-Benzylbenzamide Scaffold
| Target | Potential Therapeutic Area | Reference |
|---|---|---|
| Butyrylcholinesterase (BChE) | Alzheimer's Disease | acs.org |
| Soluble Epoxide Hydrolase (sEH) / Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Metabolic Syndrome | acs.orgresearchgate.netnih.gov |
Application in Agrochemical Research and Development
In the realm of agrochemical innovation, N-benzylbenzamide derivatives have shown promise as active ingredients in herbicides. A patent has disclosed the use of N-benzylbenzamide compounds as pigment synthesis inhibitors for weed control in both cultivated and non-cultivated areas. wipo.intgoogle.com These compounds have demonstrated high herbicidal activity, including against weeds that have developed resistance to existing herbicides. google.com
The mode of action is believed to be the inhibition of pigment biosynthesis in plants, leading to whitening of the leaves, followed by wilting and death. google.com The structural simplicity and stability of N-benzylbenzamide compounds make them attractive candidates for further development in this sector. google.com While the patent covers a range of N-benzylbenzamide structures, it provides a strong basis for the exploration of this compound and its derivatives in the search for new and effective crop protection agents. Further research into fungicidal properties of related carboxamides is also an active area. researchgate.net
Materials Science Applications and Physical Property Engineering
Beyond its role in synthesis, the specific arrangement of atoms and functional groups in this compound gives rise to physical properties that are of interest in materials science. The potential for this molecule to form well-ordered crystalline structures opens up avenues for its use in advanced optical and electronic applications.
Multifunctional Optical and Piezoelectric Crystal Development
The Cambridge Structural Database contains an entry for the crystal structure of this compound itself, with the CCDC number 232350. nih.gov Analysis of this crystal structure would be crucial in determining its space group and assessing its potential for piezoelectric and other multifunctional properties. The presence of polar functional groups (the amide linkage) and the potential for non-centrosymmetric packing in the solid state are key indicators that warrant further investigation into its piezoelectric and optical capabilities.
Table 2: Crystallographic Data for a Related Sulfonamide Analogue
| Compound | Crystal System | Space Group | Reference |
|---|
Exploration in Nonlinear Optical Materials Research
Nonlinear optical (NLO) materials are essential for a range of technologies, including frequency conversion of light and optical switching. The potential for NLO properties in organic molecules often arises from the presence of a π-conjugated system and donor-acceptor groups that can lead to a large molecular hyperpolarizability.
While experimental studies specifically on the NLO properties of this compound are yet to be reported, computational studies on benzamide derivatives have been conducted to predict their electronic and dielectric properties. researchgate.net Such theoretical investigations can provide valuable insights into the potential of a molecule to exhibit NLO behavior. The benzamide structure, with its aromatic rings and amide linkage, provides a framework that can be functionalized to enhance NLO responses. Further research, both computational and experimental, is needed to fully explore the NLO potential of this compound and its derivatives.
Coordination Chemistry: Formation and Characterization of Metal Complexes
The amide functionality of this compound presents a versatile coordination site for metal ions. The nitrogen and oxygen atoms of the amide group can act as donor atoms, allowing the molecule to function as a ligand in the formation of metal complexes. The study of these complexes provides insights into the electronic and structural properties of both the ligand and the metal center.
Synthesis and Characterization of Metal-N-(4-methylbenzyl)benzamide Complexes
The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the formation and crystal quality of the resulting complex.
While specific studies on the synthesis of metal complexes solely with this compound as a ligand are not extensively detailed in the provided search results, the synthesis of complexes with similar benzamide-containing ligands offers a procedural basis. For instance, the synthesis of transition metal (II) complexes with a Schiff base derived from 4-methylbenzaldehyde (B123495) involved the reaction of the ligand with metal chlorides in a 2:1:2 molar ratio with tartaric acid in an aqueous methanol (B129727) solution biointerfaceresearch.com.
Characterization of these complexes is crucial to determine their structure and properties. Standard analytical techniques are employed for this purpose:
Elemental Analysis: This technique is used to determine the empirical formula of the synthesized complex by quantifying the percentage of carbon, hydrogen, nitrogen, and other elements present.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=O and N-H bonds in the amide group upon complexation provide evidence of metal-ligand bond formation. For example, in a study of transition metal (II) complexes, the appearance of stretching frequency peaks for (N-H) at 3737-3757 cm⁻¹, (C=O) at 1650-1668 cm⁻¹, and (C-O) at 1126-1160 cm⁻¹ indicated the formation of metal complexes biointerfaceresearch.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Shifts in the resonance signals of the protons and carbons of the ligand upon coordination can elucidate the binding mode.
Mass Spectrometry: This technique helps in determining the molecular weight of the complex and provides information about its fragmentation pattern, further confirming its identity.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex. It provides precise information about bond lengths, bond angles, and the coordination geometry around the metal center. For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined by single-crystal X-ray diffraction, revealing an orthorhombic Pna21 space group nsf.gov.
| Technique | Purpose | Example Finding for a Related Complex |
| Elemental Analysis | Determines the empirical formula of the complex. | Found: C 57.20, H 5.20, Co 11.27, N 8.00, O 18.33 for a Co(II) complex biointerfaceresearch.com. |
| IR Spectroscopy | Confirms metal-ligand coordination by observing shifts in vibrational frequencies. | Appearance of stretching frequencies at 3737 cm⁻¹ (N-H), 1661 cm⁻¹ (C=O), and 1145 cm⁻¹ (C-O) biointerfaceresearch.com. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | m/z = 1050.0 [M+H]⁺ for a dinuclear cobalt complex biointerfaceresearch.com. |
| X-ray Crystallography | Determines the precise 3D structure, including bond lengths and angles. | Orthorhombic Pna21 space group with specific cell parameters for an N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov. |
Spectroscopic and Magnetic Studies of Complexes
Spectroscopic and magnetic studies of metal-N-(4-methylbenzyl)benzamide complexes can provide deep insights into their electronic structure and magnetic properties. These studies are particularly relevant for complexes containing paramagnetic metal ions.
Spectroscopic Studies:
Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy is used to study the electronic transitions within the complex. The d-d transitions of the metal ion and the ligand-to-metal charge transfer (LMCT) bands can be observed, providing information about the coordination environment and the nature of the metal-ligand bonding.
Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, ESR spectroscopy is a valuable technique to probe the electronic environment of the unpaired electrons. The g-values and hyperfine coupling constants obtained from the ESR spectrum can provide information about the geometry of the complex and the delocalization of the unpaired electron onto the ligand.
Magnetic Studies:
Magnetic Susceptibility Measurements: The magnetic susceptibility of a complex is measured over a range of temperatures to determine its magnetic moment. This information helps in determining the number of unpaired electrons and the spin state of the metal ion. For instance, magnetic susceptibility measurements carried out in the range of 300 to 1.8 K can be used to understand the magnetic properties of lanthanide complexes electronicsandbooks.com.
The data obtained from these studies are crucial for understanding the structure-property relationships in these coordination compounds.
| Measurement | Information Obtained |
| UV-Vis Spectroscopy | Electronic transitions, coordination environment. |
| ESR Spectroscopy | Electronic environment of unpaired electrons, geometry of the complex. |
| Magnetic Susceptibility | Magnetic moment, number of unpaired electrons, spin state of the metal ion. |
Future Directions and Emerging Research Domains for this compound
The versatile chemical nature of this compound and its potential to form stable metal complexes open up several avenues for future research.
Catalysis: Metal complexes of benzamide derivatives have shown potential as catalysts in various organic transformations. Future research could focus on synthesizing and evaluating the catalytic activity of this compound complexes in reactions such as oxidation, reduction, and cross-coupling reactions. The steric and electronic properties of the ligand can be tuned by modifying the substituents on the aromatic rings to optimize the catalytic performance.
Bioinorganic Chemistry: The benzamide moiety is present in many biologically active compounds. Metal complexes of this compound could be investigated for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The coordination of the metal ion can enhance the biological activity of the parent ligand.
Materials Science: The development of novel materials with specific magnetic and optical properties is an active area of research. The ability of this compound to form complexes with a variety of metal ions, including lanthanides, could be exploited to create new materials with interesting luminescent or magnetic properties.
Supramolecular Chemistry: The amide group's ability to form hydrogen bonds can be utilized in the design of supramolecular assemblies. This compound and its metal complexes could serve as building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and sensing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
